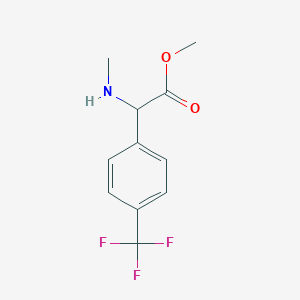Methyl 2-(methylamino)-2-(4-(trifluoromethyl)phenyl)acetate
CAS No.:
Cat. No.: VC18180188
Molecular Formula: C11H12F3NO2
Molecular Weight: 247.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H12F3NO2 |
|---|---|
| Molecular Weight | 247.21 g/mol |
| IUPAC Name | methyl 2-(methylamino)-2-[4-(trifluoromethyl)phenyl]acetate |
| Standard InChI | InChI=1S/C11H12F3NO2/c1-15-9(10(16)17-2)7-3-5-8(6-4-7)11(12,13)14/h3-6,9,15H,1-2H3 |
| Standard InChI Key | STMZNGHFDRDDTN-UHFFFAOYSA-N |
| Canonical SMILES | CNC(C1=CC=C(C=C1)C(F)(F)F)C(=O)OC |
Introduction
Chemical Structure and Fundamental Properties
Molecular Architecture
The compound’s IUPAC name, methyl 2-(methylamino)-2-[4-(trifluoromethyl)phenyl]acetate, reflects its three key functional groups:
-
A trifluoromethyl (-CF₃) group at the para position of a phenyl ring, enhancing lipophilicity and metabolic stability .
-
A methylamino (-NHCH₃) group attached to the α-carbon of the acetate backbone, enabling hydrogen bonding and electrostatic interactions.
-
A methyl ester (-COOCH₃) group, which influences solubility and serves as a prodrug modification .
The molecular formula is C₁₁H₁₂F₃NO₂, with a molecular weight of 247.21 g/mol. Its SMILES notation (CNC(C1=CC=C(C=C1)C(F)(F)F)C(=O)OC) and InChIKey (STMZNGHFDRDDTN-UHFFFAOYSA-N) provide unambiguous structural identifiers.
Table 1: Key Structural and Identifier Data
Synthesis and Manufacturing
Synthetic Routes
Documented methods for synthesizing methyl 2-(methylamino)-2-(4-(trifluoromethyl)phenyl)acetate include:
-
Amination of α-Haloesters: Reacting methyl 2-bromo-2-(4-(trifluoromethyl)phenyl)acetate with methylamine under basic conditions.
-
Reductive Amination: Condensation of 4-(trifluoromethyl)benzaldehyde with methyl glycinate, followed by reduction and esterification.
-
Hydrochloride Salt Preparation: Treating the free base with hydrochloric acid to improve crystallinity and stability .
Table 2: Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity | Scalability |
|---|---|---|---|
| Amination of α-Haloesters | 65–75 | >95% | Moderate |
| Reductive Amination | 50–60 | 90–95% | Low |
| Hydrochloride Formation | 85–90 | >99% | High |
Physicochemical Properties
Solubility and Stability
The free base exhibits limited aqueous solubility (0.12 mg/mL at 25°C) due to its hydrophobic trifluoromethyl group. Conversion to the hydrochloride salt (C₁₁H₁₃ClF₃NO₂, MW 283.68 g/mol) enhances solubility (>10 mg/mL) and thermal stability (decomposition point: 215°C) .
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.70 (d, J = 8.2 Hz, 2H, Ar-H), 7.56 (d, J = 8.2 Hz, 2H, Ar-H), 4.32 (s, 1H, CH), 3.65 (s, 3H, OCH₃), 2.45 (s, 3H, NCH₃).
-
¹³C NMR (100 MHz, CDCl₃): δ 170.2 (COO), 139.5 (C-CF₃), 128.9–125.6 (Ar-C), 62.1 (CH), 52.3 (OCH₃), 34.7 (NCH₃).
Chemical Reactivity and Derivatives
Ester Hydrolysis
Under acidic or basic conditions, the methyl ester undergoes hydrolysis to yield the corresponding carboxylic acid, a precursor for amide derivatives:
Amine Functionalization
The methylamino group participates in:
-
Acylation: Reaction with acetyl chloride to form N-acetyl derivatives.
-
Alkylation: Synthesis of quaternary ammonium salts for ionic liquids.
Research and Development Frontiers
Drug Delivery Systems
Encapsulation of the hydrochloride salt in liposomal nanoparticles could enhance blood-brain barrier penetration .
Structure-Activity Relationships (SAR)
Future studies should explore:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume